5-Iodo-1-isobutylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

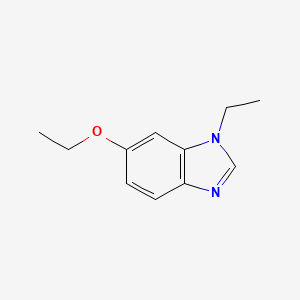

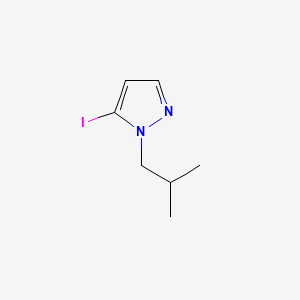

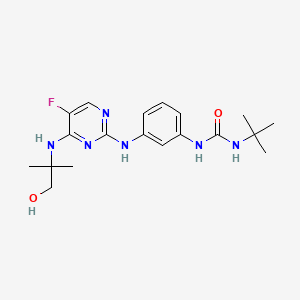

5-Iodo-1-isobutylpyrazole is a chemical compound with the molecular formula C7H11IN2. It has a molecular weight of 250.08 . The IUPAC name for this compound is 5-iodo-1-isobutyl-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of 5-Iodo-1-isobutylpyrazole consists of a pyrazole ring with an iodine atom at the 5th position and an isobutyl group at the 1st position .Physical And Chemical Properties Analysis

5-Iodo-1-isobutylpyrazole is a solid at room temperature and should be stored in a refrigerated environment. .Scientific Research Applications

Synthesis of Bioactive Compounds

5-Iodo-1-isobutylpyrazole serves as a versatile intermediate in the synthesis of bioactive compounds. Its pyrazole core is a common motif in many pharmaceuticals due to its ability to interact with various biological targets. Researchers utilize this compound to create derivatives that exhibit potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic activities .

Development of Photophysical Agents

The pyrazole ring system, particularly when functionalized with an iodine atom, can exhibit exceptional photophysical properties. This makes 5-Iodo-1-isobutylpyrazole a candidate for developing agents that can be used in fluorescence imaging or as part of light-emitting devices .

Material Science Applications

In material science, 5-Iodo-1-isobutylpyrazole can be employed to synthesize novel polymers or small molecules that have specific electronic properties. These materials might be useful in creating new types of semiconductors or enhancing the efficiency of existing ones .

Catalyst Design

Due to its structural rigidity and electronic properties, 5-Iodo-1-isobutylpyrazole can be used in the design of catalysts. These catalysts can facilitate various chemical reactions, including those that are important in industrial processes, by providing alternative reaction pathways that lower activation energies .

Agricultural Chemicals

The pyrazole moiety is a key component in the structure of certain herbicides and pesticides. By modifying 5-Iodo-1-isobutylpyrazole, researchers can develop new compounds that target specific pests or weeds, potentially leading to more effective and environmentally friendly agricultural products .

Organic Electronics

Organic electronics is an area where 5-Iodo-1-isobutylpyrazole could have significant applications. Its incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could improve their performance or lead to the development of new functionalities .

Chemical Sensors

Functionalized pyrazoles, including 5-Iodo-1-isobutylpyrazole, can act as chemosensors due to their ability to bind selectively with certain ions or molecules. This property is useful in the development of sensors that can detect the presence of specific substances, which is crucial in environmental monitoring and diagnostics .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, 5-Iodo-1-isobutylpyrazole can be used as a shift reagent. The iodine atom’s heavy mass and its influence on the electronic environment can lead to distinct shifts in the NMR spectra, aiding in the structural elucidation of complex molecules .

Safety and Hazards

The safety information for 5-Iodo-1-isobutylpyrazole indicates that it is classified as a danger under the GHS classification. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It also includes specific instructions in case of contact with skin or if inhaled .

properties

IUPAC Name |

5-iodo-1-(2-methylpropyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLAMSELPMHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718446 |

Source

|

| Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1-isobutylpyrazole | |

CAS RN |

1345471-53-5 |

Source

|

| Record name | 1H-Pyrazole, 5-iodo-1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)